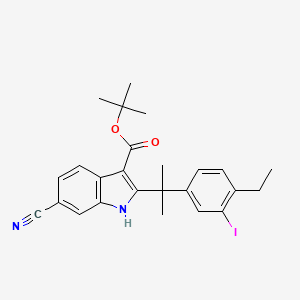
Demecolcin-Hydrobromid-Salz
Übersicht
Beschreibung
Demecolcine Hydrobromide Salt is a drug used in chemotherapy . It is closely related to the natural alkaloid colchicine with the replacement of the acetyl group on the amino moiety with methyl, but it is less toxic . It depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase and allowing cell harvest and karyotyping to be performed . It is used to improve the results of cancer .
Synthesis Analysis
The synthesis of salts like Demecolcine Hydrobromide Salt is often formed to achieve desirable formulation properties . The formation of potentially marketable salt requires concerted efforts and a thorough understanding of the physical and chemical characteristics of the API and counterions that are used .Chemical Reactions Analysis
The systematic analysis of an inorganic salt involves preliminary examination of solid salt and its solution, determination of anions by reactions carried out in solution (wet tests) and confirmatory tests .Physical and Chemical Properties Analysis
The physicochemical and biological properties of active pharmaceutical ingredients (APIs) are greatly affected by their salt forms . The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .Wissenschaftliche Forschungsanwendungen
Mitosis-Studie
Demecolcin wird in der wissenschaftlichen Forschung häufig für die Untersuchung der Mitose in Zellen verwendet . Es ist besonders nützlich für die Untersuchung der Bewegung von Chromosomen während der M-Phase .
Zellmigration und -teilung
Demecolcin wird verwendet, um die Zellmigration und Zellteilung zu untersuchen . Es ist für eine Vielzahl von adhärenten und nicht-adhärenten Zellen geeignet .
Zellsynchronisation
Demecolcin wird zur Zellsynchronisation verwendet . Es hilft, die Ausbeute an mitotischen Zellen in einer bestimmten Phase des Zellzyklus zu erhöhen .
Chromosomenanalyse
Demecolcin wird zur Chromosomenanalyse im Metaphase-Stadium verwendet . Es erhöht den Prozentsatz an Metaphase-Zellen für die Chromosomenanalyse
Wirkmechanismus
Target of Action
Demecolcine Hydrobromide Salt primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Demecolcine is a microtubule-depolymerizing drug, similar to vinblastine . It acts by two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, demecolcine promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
Demecolcine affects the normal functioning of microtubules, which are integral to the mitotic spindle, a structure necessary for cell division . By depolymerizing microtubules and inhibiting spindle fiber formation, demecolcine arrests cells in metaphase, a stage of mitosis . This disruption of the cell cycle can have downstream effects on cell growth and division .
Pharmacokinetics
It is known that the compound’s action can be influenced by its concentration
Result of Action
The primary result of demecolcine’s action is the arrest of cells in metaphase . This can be used to increase the yield of mitotic cells in a particular phase of the cell cycle, which is useful in karyotyping and cell cycle research . In a medical context, demecolcine has been used to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle .
Action Environment
The action, efficacy, and stability of Demecolcine Hydrobromide Salt can be influenced by various environmental factors. For instance, the concentration of the drug can affect its mode of action . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Demecolcine Hydrobromide Salt interacts with microtubules, a component of the cell’s cytoskeleton . It acts as a microtubule-depolymerizing drug, similar to vinblastine . It binds to the microtubule plus end at very low concentrations, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center .
Cellular Effects
Demecolcine Hydrobromide Salt has significant effects on various types of cells and cellular processes. It depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase . This allows for cell harvest and karyotyping to be performed . It has been used medically to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle .
Molecular Mechanism
Demecolcine Hydrobromide Salt exerts its effects at the molecular level through its interactions with microtubules . It binds to the microtubule plus end, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . Detached microtubules with unprotected minus ends depolymerize over time .
Temporal Effects in Laboratory Settings
In laboratory settings, Demecolcine Hydrobromide Salt is used to arrest cells in metaphase with no remarkable effect on the biochemical events in mitotic cells or in synchronized G1 and S phase cells . It is typically reconstituted with a sterile balanced salt solution and added to culture medium at a final concentration of 0.4 mg/ml . Cultures are then incubated for 4-6 hours at 37°C .
Metabolic Pathways
The specific metabolic pathways that Demecolcine Hydrobromide Salt is involved in are not clearly defined in the search results. It is known that it interacts with microtubules, which play a crucial role in many cellular processes .
Eigenschaften
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5.BrH/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15;/h7,9-11,15,22H,6,8H2,1-5H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUWJSBRIISJLR-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747414 | |
| Record name | (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-95-7 | |
| Record name | (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


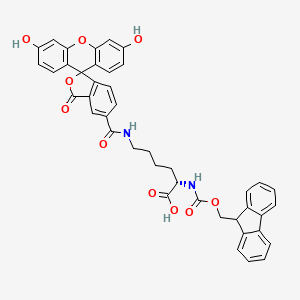
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)
![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)

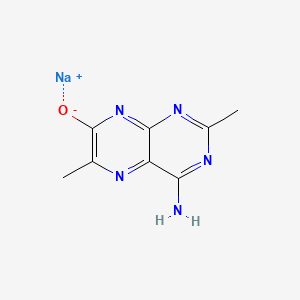
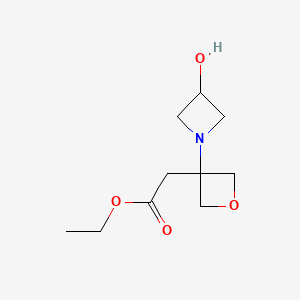

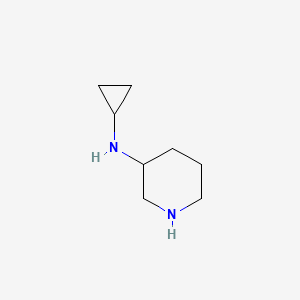

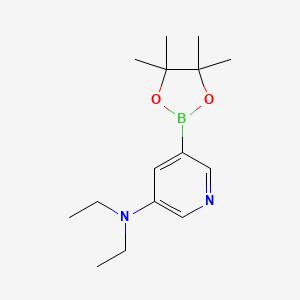
![Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B571870.png)
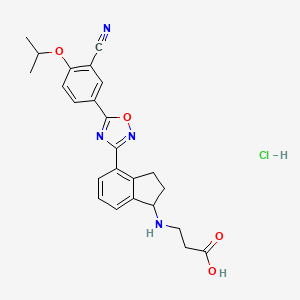
![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)
